molecular formula C13H16N2O3 B7018980 N-[(2R)-1-hydroxypropan-2-yl]-N,2-dimethyl-1,3-benzoxazole-4-carboxamide

N-[(2R)-1-hydroxypropan-2-yl]-N,2-dimethyl-1,3-benzoxazole-4-carboxamide

Cat. No.: B7018980
M. Wt: 248.28 g/mol
InChI Key: YLBGZWTUQHOWDE-MRVPVSSYSA-N
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Description

N-[(2R)-1-hydroxypropan-2-yl]-N,2-dimethyl-1,3-benzoxazole-4-carboxamide is a synthetic organic compound with a complex structure that includes a benzoxazole ring, a carboxamide group, and a hydroxypropan-2-yl substituent

Properties

IUPAC Name

N-[(2R)-1-hydroxypropan-2-yl]-N,2-dimethyl-1,3-benzoxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-8(7-16)15(3)13(17)10-5-4-6-11-12(10)14-9(2)18-11/h4-6,8,16H,7H2,1-3H3/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBGZWTUQHOWDE-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2O1)C(=O)N(C)C(C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=C(C=CC=C2O1)C(=O)N(C)[C@H](C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2R)-1-hydroxypropan-2-yl]-N,2-dimethyl-1,3-benzoxazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Ring: This can be achieved through the cyclization of an appropriate o-aminophenol with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the benzoxazole intermediate with an appropriate amine or amide reagent.

    Addition of the Hydroxypropan-2-yl Group: This step involves the addition of the hydroxypropan-2-yl group to the nitrogen atom of the benzoxazole ring, which can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2R)-1-hydroxypropan-2-yl]-N,2-dimethyl-1,3-benzoxazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

N-[(2R)-1-hydroxypropan-2-yl]-N,2-dimethyl-1,3-benzoxazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2R)-1-hydroxypropan-2-yl]-N,2-dimethyl-1,3-benzoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-[(2R)-1-hydroxypropan-2-yl]-N,2-dimethyl-1,3-benzoxazole-4-carboxamide: shares structural similarities with other benzoxazole derivatives, such as:

Uniqueness

  • The presence of the hydroxypropan-2-yl group and the specific configuration (2R) distinguishes this compound from other similar compounds. This unique structure may confer specific biological activities and chemical reactivity that are not observed in other benzoxazole derivatives.

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